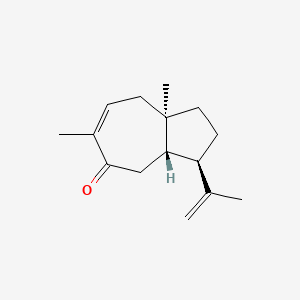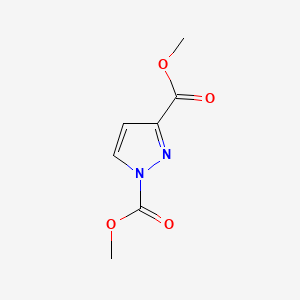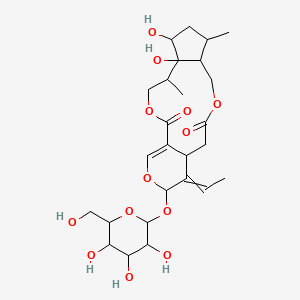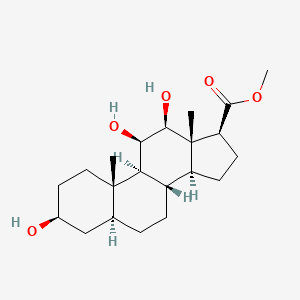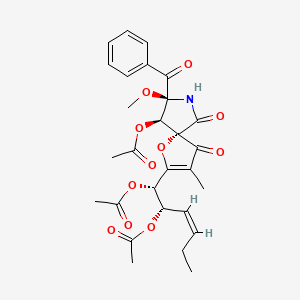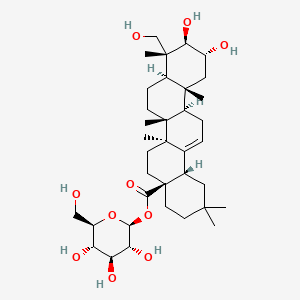
Arjunglucoside II
Übersicht
Beschreibung
2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside is a triterpenoid saponin. It is a carboxylic ester obtained by the formal condensation of the carboxy group of asiatic acid with 2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranose. This compound has been isolated from the plant Juglans sinensis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside can be synthesized through a series of chemical reactions starting from compounds with similar structures. The synthesis involves the formal condensation of the carboxy group of asiatic acid with 2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranose .
Industrial Production Methods
Industrial production methods for this compound typically involve extraction from natural sources such as the leaves and twigs of Juglans sinensis. The extraction process often uses methanol as a solvent .
Analyse Chemischer Reaktionen
Types of Reactions
2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins.
Biology: It is studied for its role as a plant metabolite and its potential biological activities.
Medicine: Research has shown its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Wirkmechanismus
The mechanism of action of 2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2alpha,3beta,23alpha-trihydroxyurs-12-en-28-oic acid 28-O-beta-D-glucopyranoside: A similar triterpenoid saponin isolated from Juglans sinensis.
2alpha,3alpha,23-trihydroxyolean-12-en-28-oic acid: A pentacyclic triterpenoid with similar structural features.
Maslinic acid (2alpha,3beta-Dihydroxyolean-12-en-28-oic acid): Another triterpenoid with hydroxyl groups at positions 2 and 3.
Uniqueness
2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside is unique due to its specific hydroxylation pattern and the presence of a glucopyranoside moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O10/c1-31(2)11-13-36(30(44)46-29-27(42)26(41)25(40)22(17-37)45-29)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(43)33(4,18-38)23(32)9-10-35(24,34)6/h7,20-29,37-43H,8-18H2,1-6H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHYKSSBQRABTM-XJWBRSAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316386 | |
| Record name | Arjunglucoside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62369-72-6 | |
| Record name | Arjunglucoside II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62369-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arjunglucoside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


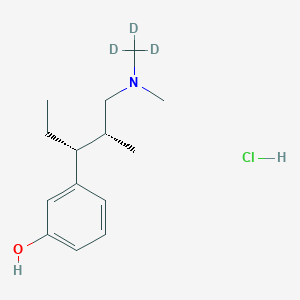
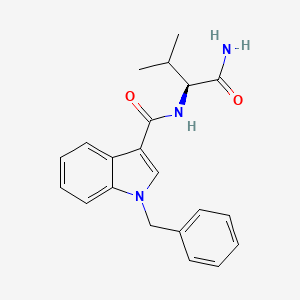
![8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B593440.png)
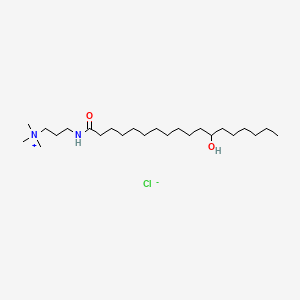
![(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B593442.png)
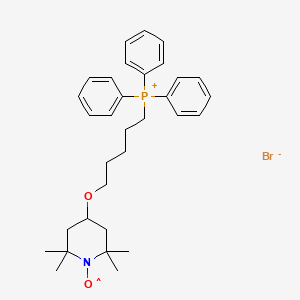
![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)
